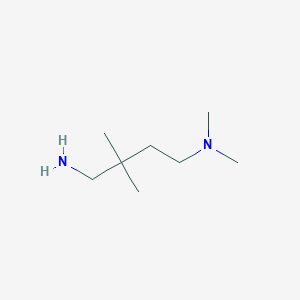

(4-Amino-3,3-dimethylbutyl)dimethylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Amino-3,3-dimethylbutyl)dimethylamine is an organic compound with the molecular formula C8H20N2. It is a derivative of butylamine, characterized by the presence of an amino group and two methyl groups attached to the butyl chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-3,3-dimethylbutyl)dimethylamine typically involves the alkylation of dimethylamine with 4-amino-3,3-dimethylbutyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to avoid any side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: (4-Amino-3,3-dimethylbutyl)dimethylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or amides.

Reduction: It can be reduced to form simpler amines or hydrocarbons.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed:

Oxidation: Formation of oxides or amides.

Reduction: Formation of simpler amines or hydrocarbons.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

(4-Amino-3,3-dimethylbutyl)dimethylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Amino-3,3-dimethylbutyl)dimethylamine involves its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

1,3-Dimethylbutylamine: Structurally similar but with different functional groups.

4-Amino-2-methylpentane: Another derivative of butylamine with distinct properties.

Uniqueness: (4-Amino-3,3-dimethylbutyl)dimethylamine is unique due to its specific arrangement of amino and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

(4-Amino-3,3-dimethylbutyl)dimethylamine, a compound belonging to the class of amines, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C8H20N2

- Molecular Weight : 158.26 g/mol

- IUPAC Name : 4-Amino-3,3-dimethylbutan-1-amine

The compound features a dimethylamino group and an amino group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to exert effects on neurotransmitter systems and may influence ion transport mechanisms in cells.

Key Mechanisms:

- Inhibition of Ion Channels : This compound has been reported to inhibit the Na-K-2Cl cotransporter (NKCC1), which plays a significant role in neuronal function and fluid homeostasis. In vitro studies demonstrated NKCC1 inhibitory activities ranging from 17.7% at 10 µM concentration to 28.7% at 100 µM .

- Neurotransmitter Modulation : The compound may modulate neurotransmitter release and uptake, impacting conditions such as anxiety and depression.

Pharmacological Effects

The pharmacological effects of this compound have been evaluated in several studies:

- Neuroprotective Effects : Research indicates potential neuroprotective properties through modulation of chloride ion transport in neurons .

- Diuretic Activity : Due to its action on NKCC1, it may exhibit diuretic effects similar to those observed with other NKCC1 inhibitors like bumetanide.

Study on NKCC1 Inhibition

A study published in Nature Communications explored various derivatives of amino compounds, including this compound. The findings highlighted that while this compound showed moderate NKCC1 inhibition compared to bumetanide, it was considered a promising candidate for further development due to its selective action and improved safety profile .

| Compound | NKCC1 Inhibition at 10 µM (%) | NKCC1 Inhibition at 100 µM (%) |

|---|---|---|

| This compound | 17.7 ± 3.9 | 28.7 ± 4.4 |

| Bumetanide | 58.8 ± 5.6 | 71.7 ± 7.0 |

Metabolic Stability

The metabolic stability of this compound was assessed through liver homogenate studies, indicating a reasonable half-life which supports its potential for therapeutic applications .

Safety and Toxicology

While the compound shows promise for therapeutic use, safety assessments are crucial:

Properties

Molecular Formula |

C8H20N2 |

|---|---|

Molecular Weight |

144.26 g/mol |

IUPAC Name |

N',N',2,2-tetramethylbutane-1,4-diamine |

InChI |

InChI=1S/C8H20N2/c1-8(2,7-9)5-6-10(3)4/h5-7,9H2,1-4H3 |

InChI Key |

ZTPBYQKYOGEAMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCN(C)C)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.